7-Bromopyrido[3,2-d]pyrimidine-2,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Bromopyrido[3,2-d]pyrimidine-2,4-diol is a useful research compound. Its molecular formula is C7H4BrN3O2 and its molecular weight is 242.032. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tyrosine Kinase Inhibitors
- The synthesis of 7-aminopyrido[4,3-d]pyrimidines, including derivatives with bromo substituents, has been reported to inhibit the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). These compounds are part of a new class of inhibitors with significant implications in cancer research and therapy, showing the potential for optimization in EGFR inhibitory activity through substitution patterns, particularly with electron-withdrawing groups like bromo (Thompson et al., 1995).
Corrosion Inhibitors
- Pyrimidine derivatives, specifically 7-methoxypyrido[2,3-d]pyrimidin-4-amine and its analogues, have been studied for their action against the corrosion of mild steel in acidic media. Their effectiveness as mixed-type inhibitors suggests potential applications in protecting metal surfaces, demonstrating the broad utility of pyrido[3,2-d]pyrimidine compounds beyond pharmaceuticals (Yadav et al., 2015).
Antitumor Activity
- The synthesis of 2,4-diamino-6-substituted pyrido[2,3-d]pyrimidines has shown potential in inhibiting mammalian dihydrofolate reductase, a target for antitumor agents. These compounds, such as 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, have demonstrated significant activity against specific cancer models, highlighting their potential in cancer treatment (Grivsky et al., 1980).
Antiviral Agents
- A series of pyrido[2,3-d]pyrimidine derivatives have been synthesized and investigated for their antiviral properties, particularly against herpes simplex virus (HSV). These findings underline the potential of pyrido[2,3-d]pyrimidine scaffolds in developing new antiviral agents, offering a promising avenue for therapeutic intervention against viral infections (Nasr & Gineinah, 2002).
Radiosensitizers
- Halogenated pyrimidine analogs, such as bromodeoxyuridine (BrdUrd), have been explored for their potential to enhance the effects of radiation therapy. These compounds are investigated for their ability to increase DNA damage when pre-treated with radiation, providing a novel approach to improve clinical outcomes in cancer treatment through radiosensitization (Kinsella et al., 1987).
Microwave-Assisted Synthesis
- The development of novel synthesis methods for pyrido[2,3-d]pyrimidine derivatives, including those with bromo substituents, under microwave irradiation. This technique enhances reaction yields and reduces by-product formation, showcasing the efficiency of modern synthesis methods in producing these compounds (Sun et al., 2018).
Properties
IUPAC Name |
7-bromo-1H-pyrido[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-3-1-4-5(9-2-3)6(12)11-7(13)10-4/h1-2H,(H2,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVWZZNZIHAZCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC(=O)NC2=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.